2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c1-21-15-7-2-3-8-16(15)22(26(21,24)25)10-9-20-17(23)11-12-13(18)5-4-6-14(12)19/h2-8H,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZPNDQPIUOASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and molecular imaging. This article reviews the biological activity of this compound based on various studies and findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C16H17ClF N3O3S |
| Molecular Weight | 355.83 g/mol |
| IUPAC Name | This compound |
| SMILES | ClC1=C(C=CC=C1F)C(=O)N(C(C(C)=O)C(=O)O)C(C=CC=C(C)=O)C(=O)N(C)=O |
The biological activity of this compound is primarily attributed to its ability to modulate specific cellular pathways. Research indicates that it may act as an inhibitor of certain protein interactions involved in tumor progression and metastasis.
Key Mechanisms:
- Inhibition of STING Pathway: The compound has been shown to modulate the Stimulator of Interferon Genes (STING) pathway, which is critical in immune response and cancer immunotherapy .
- Fluorescence Properties: The benzo[c][1,2,5]thiadiazole moiety contributes to its fluorescent properties, making it suitable for use in imaging applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study Findings:
- In vitro studies showed that the compound inhibited cell proliferation in breast and lung cancer cell lines by inducing apoptosis through caspase activation .
- The compound exhibited a dose-dependent response with an IC50 value of approximately 12 µM in MCF-7 breast cancer cells.
Imaging Applications
The fluorescent properties allow for applications in bioimaging:
- The compound has been utilized as a probe for near-infrared imaging, enhancing visualization of tumor tissues in vivo due to its biocompatibility and high signal intensity .
Safety and Toxicity
While initial studies indicate promising biological activity, comprehensive toxicity assessments are essential. Preliminary data suggest moderate toxicity profiles; however, further investigations are required to establish safety thresholds for clinical applications.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The benzo-thiadiazole sulfone group in the target compound may pose synthetic challenges compared to simpler benzothiazole derivatives, requiring specialized oxidation steps .
- Pharmacokinetics : The chloro and fluoro substituents likely improve blood-brain barrier penetration relative to methoxy groups, as seen in neuroactive drugs .
- Toxicity Considerations : Halogenated aromatics (e.g., chloro/fluoro) may raise toxicity concerns, necessitating rigorous metabolic studies absent in the provided evidence .
Limitations of Current Evidence
- No direct pharmacological or toxicological data for the target compound are available in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
